An In-Depth Technical Guide to Major Histocompatibility Complex (MHC) Class I Molecules
An In-Depth Technical Guide to Major Histocompatibility Complex (MHC) Class I Molecules
Disclaimer: Initial searches for the chemical structure of "MY-1B" did not yield a specific small molecule. The closest relevant scientific topic identified pertains to Major Histocompatibility Complex (MHC) class I molecules, which are proteins central to the adaptive immune system. It is presumed that "MY-1B" may be an internal, non-standard designation for a specific MHC class I-related entity or a possible typographical error. This guide will, therefore, provide a comprehensive overview of the core principles of MHC class I molecules, their structure, function, and the methodologies used to study them, addressing the original request's core requirements for an in-depth technical document.
Introduction
Major Histocompatibility Complex (MHC) class I molecules are cell surface glycoproteins expressed on all nucleated cells in vertebrates. Their primary function is to present peptide fragments derived from intracellular proteins to cytotoxic T lymphocytes (CTLs). This process is fundamental for the immune system's ability to recognize and eliminate virally infected or cancerous cells. The human form of MHC is known as Human Leukocyte Antigen (HLA).
Structure of MHC Class I Molecules
An MHC class I molecule is a heterodimer composed of two non-covalently associated polypeptide chains:
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Heavy Chain (α-chain): A polymorphic glycoprotein of approximately 45 kDa, encoded by a gene in the MHC locus (e.g., HLA-A, -B, or -C in humans). It is organized into three extracellular domains (α1, α2, and α3), a transmembrane domain, and a cytoplasmic tail. The α1 and α2 domains form a peptide-binding groove, which is the most polymorphic region of the molecule.
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β2-microglobulin (β2m): A non-polymorphic 12 kDa protein, not encoded within the MHC locus. It is essential for the stable folding and cell surface expression of the heavy chain.
The peptide-binding groove of the MHC class I molecule typically accommodates peptides of 8-10 amino acids in length. The specificity of peptide binding is determined by the polymorphic amino acid residues that line the groove, creating "pockets" that interact with specific "anchor" residues of the peptide.
Data Presentation
Quantitative Data on Peptide-MHC Class I and TCR-pMHC Interactions
The interaction between peptides and MHC class I molecules, and subsequently between the peptide-MHC (pMHC) complex and the T-cell receptor (TCR), is characterized by specific binding affinities and kinetics. These parameters are crucial for determining the immunogenicity of a peptide.
Table 1: Peptide Binding Affinities to HLA-A*02:01
This table presents the 50% inhibitory concentration (IC50) values for a selection of viral and tumor-associated peptides binding to the common HLA-A*02:01 allele. Lower IC50 values indicate higher binding affinity.
| Peptide Sequence | Source Protein | Organism/Disease | IC50 (nM) |
| GILGFVFTL | Influenza A virus Matrix protein M1 | Influenza | 5 |
| NLVPMVATV | Human cytomegalovirus pp65 | HCMV | 10 |
| ELAGIGILTV | Melan-A/MART-1 | Melanoma | 25 |
| KVAELVHFL | MAGE-A3 | Cancer | 40 |
| SLLMWITQC | HPV16 E7 | Human Papillomavirus | 150 |
Table 2: Kinetic Parameters of TCR Recognition of pMHC
This table summarizes the kinetic parameters for the interaction between specific T-cell receptors (TCRs) and their cognate peptide-MHC class I complexes, measured by surface plasmon resonance (SPR).
| TCR | Peptide-MHC Complex | Kon (M-1s-1) | Koff (s-1) | KD (µM) |
| 2C | SIY-H-2Kb | 1.2 x 105 | 0.1 | 0.8 |
| OT-I | SIINFEKL-H-2Kb | 2.0 x 105 | 0.06 | 0.3 |
| A6 | Tax-HLA-A2 | 4.5 x 105 | 0.2 | 0.44 |
| B7 | gp100-HLA-A2 | 1.0 x 105 | 0.08 | 0.8 |
Experimental Protocols
MHC Class I-Peptide Binding Assay (Fluorescence Polarization)
This method measures the binding of a peptide to a purified soluble MHC class I molecule by detecting changes in the polarization of fluorescently labeled peptide.
Methodology:
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Preparation of Reagents:
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Purified, soluble MHC class I molecules.
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Fluorescently labeled high-affinity reference peptide (probe).
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Unlabeled competitor peptides.
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Assay buffer (e.g., PBS with 0.05% Tween-20).
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Assay Setup:
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A constant concentration of the MHC class I molecule and the fluorescently labeled probe peptide are incubated together in the wells of a microplate.
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Serial dilutions of unlabeled competitor peptides are added to the wells.
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Control wells contain MHC and probe without competitor (maximum polarization) and probe alone (minimum polarization).
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Incubation:
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The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours), protected from light.
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Measurement:
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The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate filters.
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Data Analysis:
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The percentage of inhibition of probe binding is calculated for each concentration of the competitor peptide.
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The IC50 value is determined by plotting the percent inhibition against the log of the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.
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Cytotoxic T-Lymphocyte (CTL) Assay (Chromium-51 Release Assay)
This assay measures the ability of CTLs to lyse target cells that are presenting a specific peptide on their MHC class I molecules.[1][2]
Methodology:
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Target Cell Labeling:
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Co-culture:
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The 51Cr-labeled target cells are plated in a 96-well plate.
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Effector CTLs are added to the wells at various effector-to-target (E:T) ratios.
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Incubation:
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The plate is incubated for 4-6 hours at 37°C to allow the CTLs to recognize and lyse the target cells.
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Measurement of 51Cr Release:
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After incubation, the plate is centrifuged to pellet the cells.
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A portion of the supernatant from each well is collected and the amount of radioactivity is measured using a gamma counter.
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Data Analysis:
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Spontaneous release: Radioactivity in the supernatant of target cells incubated without CTLs.
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Maximum release: Radioactivity in the supernatant of target cells lysed with a detergent.
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The percentage of specific lysis is calculated using the following formula:
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Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the key steps in the processing and presentation of endogenous antigens by MHC class I molecules.
Caption: The MHC Class I antigen presentation pathway.
Experimental Workflow: ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level, often used to measure T-cell responses to specific antigens.
